1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(prop-2-yn-1-yloxy)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-[4-(prop-2-yn-1-yloxy)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound that features a unique combination of benzodioxole and pyrazolopyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[4-(prop-2-yn-1-yloxy)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and pyrazolopyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-[4-(prop-2-yn-1-yloxy)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) and alkyl halides in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-[4-(prop-2-yn-1-yloxy)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[4-(prop-2-yn-1-yloxy)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: A simpler benzodioxole derivative with different functional groups.
1,3-Benzodioxole: The parent compound of the benzodioxole moiety.
1-Benzo[1,3]dioxol-5-yl-indoles: Compounds with similar structural motifs used in anticancer research.
Uniqueness
1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-[4-(prop-2-yn-1-yloxy)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is unique due to its combination of benzodioxole and pyrazolopyridine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H19N3O4 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-prop-2-ynoxyphenyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C23H19N3O4/c1-2-9-28-17-6-4-16(5-7-17)18-11-22(27)25-23-19(18)12-24-26(23)13-15-3-8-20-21(10-15)30-14-29-20/h1,3-8,10,12,18H,9,11,13-14H2,(H,25,27) |
InChI Key |
YTAKQGXHLQERNO-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C2CC(=O)NC3=C2C=NN3CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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